molecular formula C11H14N2O2S B13066046 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Katalognummer: B13066046
Molekulargewicht: 238.31 g/mol
InChI-Schlüssel: YDHYAZWUSYMDBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of a halomethyl ketone with 2-aminothiazole in ethanol under reflux conditions . This method allows for the formation of the imidazo[2,1-b]thiazole ring system, which is then further functionalized to introduce the tert-butyl and methyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow systems to optimize the reaction conditions and improve yield. For example, a three-reactor multistage system can be used to synthesize 6-oxazolyl-substituted imidazo[2,1-b]thiazole derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the imidazole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Wirkmechanismus

The mechanism of action of 3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic and material applications .

Eigenschaften

Molekularformel

C11H14N2O2S

Molekulargewicht

238.31 g/mol

IUPAC-Name

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2S/c1-6-8(9(14)15)13-7(11(2,3)4)5-16-10(13)12-6/h5H,1-4H3,(H,14,15)

InChI-Schlüssel

YDHYAZWUSYMDBS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=CSC2=N1)C(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.